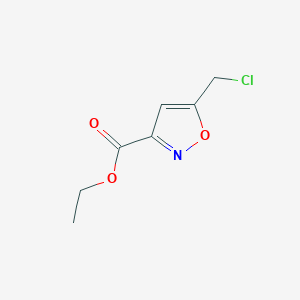

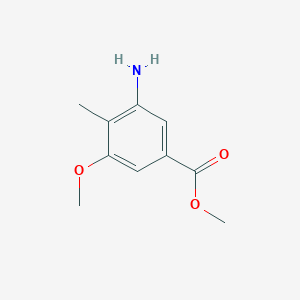

Ethyl 5-methoxy-1-methyl-1H-pyrazole-3-carboxylate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

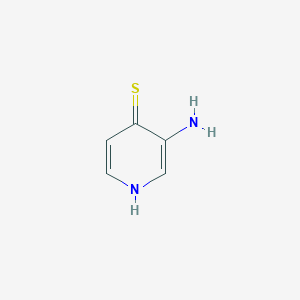

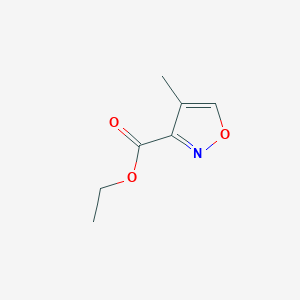

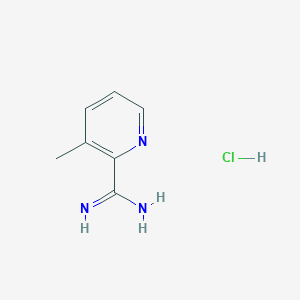

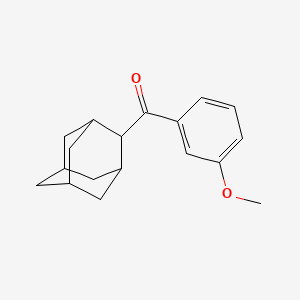

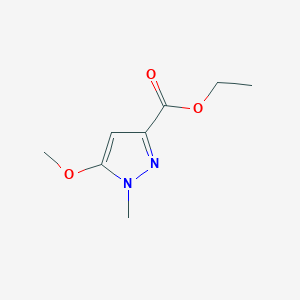

Ethyl 5-methoxy-1-methyl-1H-pyrazole-3-carboxylate is a biochemical reagent . It is a simple doubly unsaturated five-membered heterocyclic aromatic ring molecule comprising two nitrogen (N) atoms at positions 1- and 2- and three carbon © atoms .

Synthesis Analysis

Pyrazole nucleus is synthesized with various strategies such as multicomponent approach, dipolar cycloadditions, cyclocondensation of hydrazine with carbonyl system, using heterocyclic system and multicomponent approach . A novel series of Pyrazole derivatives were synthesized by condensing ethyl-3- (dimethylamino)-2- (phenylcarbonyl)prop-2-enoate with different aromatic and aliphatic hydrazines .Molecular Structure Analysis

The molecular structure of this compound is C8H12N2O3 . The optimal structure of the molecule was calculated using density functional theory (DFT) calculations and compared with the X-ray diffraction data .Chemical Reactions Analysis

Pyrazoles have recently been the focus of many techniques, mostly because of how frequently they are used as scaffolds in the synthesis of bioactive chemicals and reactions in various media .Physical And Chemical Properties Analysis

This compound appears as white to cream or pale yellow crystals or powder or crystalline powder .Aplicaciones Científicas De Investigación

Synthesis of Auxin Activities Compounds :Ethyl 5-methoxy-1-methyl-1H-pyrazole-3-carboxylate has been utilized in the synthesis of compounds with auxin activities, although the resulting activities are not high. Some of these compounds also exhibit antiblastic properties to wheat gemma (Yue et al., 2010).

Formation of Hydrazones Derivatives :It has been involved in the formation of hydrazones derivatives through reactions with hydrazine hydrate, leading to the synthesis of novel pyrazole hydrazones compounds, characterized by various spectroscopic methods (Huang Jie-han, 2008).

Regioselective Synthesis Studies :Research shows its use in regioselective synthesis, where it demonstrates a complete reversal of regioselectivity observed in certain reactions. This highlights its potential in selective chemical synthesis (Ashton & Doss, 1993).

Precursor in Cross-Coupling Reactions :this compound serves as a precursor in Sonogashira-type cross-coupling reactions, which are instrumental in synthesizing various condensed pyrazoles, demonstrating its utility in organic synthesis (Arbačiauskienė et al., 2011).

Ultrasound Irradiation Synthesis :It is also used in the synthesis of a series of ethyl 1-(2,4-dichlorophenyl)-1H-pyrazole-3-carboxylates via ultrasound irradiation. This method emphasizes a significant reduction in reaction times, enhancing efficiency in synthesis processes (Machado et al., 2011).

Structural Assignments and Synthetic Studies :Its role in synthetic studies and structural assignments, particularly in the formation of 3-alkyl-1-aryl-1H-pyrazole-5-carboxylates, illustrates its importance in understanding and manipulating molecular structures (Ashton & Doss, 1993).

Synthesis of Pyrazolo[3,4-b]pyridin-3-ones :It undergoes selective cyclocondensation with certain compounds, leading to the synthesis of pyrazolo[3,4-b]pyridin-3-ones, a class of compounds important in chemical research (Lebedˈ et al., 2012).

Application in Microwave-Assisted Direct Amidation :Microwave-assisted direct amidation processes also utilize this compound, which further shows its versatility in synthetic chemistry (Milosevic et al., 2015).

Mecanismo De Acción

While the specific mechanism of action for Ethyl 5-methoxy-1-methyl-1H-pyrazole-3-carboxylate is not mentioned in the sources, pyrazole derivatives have been found to have various biological activities, such as anti-bacterial, anti-tuberculous, anti-inflammatory, anti-malarial, anti-cancer, anti-viral, anti-oxidant activity, and insecticide .

Safety and Hazards

Direcciones Futuras

Given the wide range of applications in medicinal chemistry, drug discovery, agrochemistry, coordination chemistry, and organometallic chemistry, the future directions for the study of Ethyl 5-methoxy-1-methyl-1H-pyrazole-3-carboxylate and its derivatives are vast . The design and synthesis of new pyrazole compounds has important research value .

Propiedades

IUPAC Name |

ethyl 5-methoxy-1-methylpyrazole-3-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N2O3/c1-4-13-8(11)6-5-7(12-3)10(2)9-6/h5H,4H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OWMJYDBDDKDJGA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=NN(C(=C1)OC)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12N2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

184.19 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.